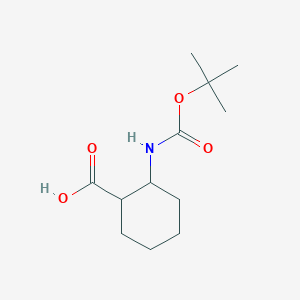

Boc-2-amino-1-cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

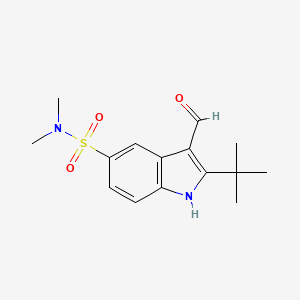

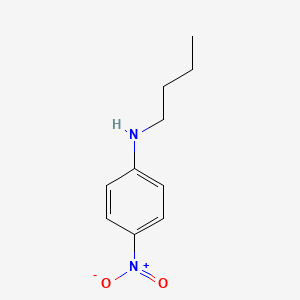

Boc-2-amino-1-cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, which is an important building block for helical β-peptides. The Boc (tert-butyloxycarbonyl) group is commonly used to protect the amino group during peptide synthesis, allowing for selective reactions to occur at other sites of the molecule .

Synthesis Analysis

The synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid can be achieved through a one-pot procedure starting from trans-cyclohexane-1,2-dicarboxylic acid. This process involves cyclization to the anhydride, amide formation with ammonia, and a subsequent Hofmann-type degradation using phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant. The N-Boc-protected derivative is obtained by treating the amino acid with BOC2O . Additionally, enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids can be synthesized via a diastereoselective Diels-Alder reaction, showcasing the versatility of Boc-protected amino acids in stereocontrolled synthesis .

Molecular Structure Analysis

The molecular structure of Boc-2-amino-1-cyclohexanecarboxylic acid is characterized by the presence of a cyclohexane ring, which provides a rigid scaffold for the amino acid. The Boc group is a carbamate that protects the amino functionality. X-ray crystallography has been used to determine the configuration of related compounds, which can be crucial for understanding the stereochemistry of the amino acid and its derivatives .

Chemical Reactions Analysis

The Boc group is stable under acidic conditions but can be removed under mild basic conditions, which allows for selective deprotection of the amino group in the presence of other sensitive functional groups. This property is essential for the stepwise construction of peptides. The Boc-protected amino acids can undergo various chemical reactions, including cycloadditions and substitutions, to form more complex structures or introduce additional functional groups .

Physical and Chemical Properties Analysis

Boc-2-amino-1-cyclohexanecarboxylic acid and its derivatives exhibit properties that are influenced by the cyclohexane ring and the Boc group. The cyclohexane ring imparts hydrophobic character and rigidity to the molecule, while the Boc group increases the steric bulk and provides protection for the amino group. These properties are important for the solubility, stability, and reactivity of the compound, which are critical parameters in peptide synthesis and drug design .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402933 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-1-cyclohexanecarboxylic acid | |

CAS RN |

220760-49-6 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)